molecular formula C8H7BrO3S B13247711 Methyl 2-(5-bromo-4-methylthiophen-2-YL)-2-oxoacetate

Methyl 2-(5-bromo-4-methylthiophen-2-YL)-2-oxoacetate

Cat. No.: B13247711
M. Wt: 263.11 g/mol
InChI Key: UJOQOKBWTPUAIX-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate is a heterocyclic α-oxoester featuring a thiophene ring substituted with bromine at the 5-position and a methyl group at the 4-position. The oxoacetate moiety (-CO-COOCH₃) enhances its reactivity, making it valuable in organic synthesis, particularly in fragment-based drug discovery and as a precursor for bioactive molecules .

Properties

Molecular Formula

C8H7BrO3S

Molecular Weight

263.11 g/mol

IUPAC Name

methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate

InChI

InChI=1S/C8H7BrO3S/c1-4-3-5(13-7(4)9)6(10)8(11)12-2/h3H,1-2H3

InChI Key

UJOQOKBWTPUAIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate typically involves the bromination of 4-methylthiophene followed by esterification and oxidation reactions. One common method includes:

    Bromination: 4-methylthiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-4-methylthiophene.

    Esterification: The brominated product is then reacted with methyl chloroformate in the presence of a base like triethylamine to form the methyl ester.

    Oxidation: Finally, the ester is oxidized using an oxidizing agent such as potassium permanganate to introduce the keto group, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Oxidation and Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride. Conversely, the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in organic solvents.

Major Products:

  • Substituted thiophene derivatives.
  • Hydroxylated products.
  • Sulfoxides and sulfones.
  • Coupled products with various functional groups.

Scientific Research Applications

Chemistry: Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials, such as conducting polymers and organic semiconductors.

Biology and Medicine: In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it a versatile building block for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate depends on its specific application. In chemical reactions, the bromine atom and the keto group are key reactive sites. The bromine atom can undergo substitution reactions, while the keto group can participate in reduction or oxidation reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-(5-Bromo-2-thienyl)-2-oxoacetate
  • Structure : Differs in ester group (ethyl vs. methyl) and lacks the 4-methyl substitution on the thiophene ring.
  • Synthesis : Prepared via methods involving brominated thiophene intermediates and oxalyl chloride derivatives, yielding 39–68% depending on the substrate .
  • Key Differences: The ethyl ester may alter lipophilicity and metabolic stability compared to the methyl ester.
Methyl 2-(4-Bromophenyl)-2-oxoacetate
  • Structure : Replaces the thiophene ring with a brominated phenyl group.
  • Synthesis : Synthesized via oxidation of 2-(4-bromophenyl)-2-oxoacetaldehyde, yielding 68% .
  • Key Differences :
    • The phenyl ring’s electron-withdrawing bromine substituent stabilizes the oxoacetate moiety, whereas the thiophene’s sulfur atom enhances π-electron delocalization.
    • Thiophene derivatives often exhibit higher bioactivity in antimicrobial and anticancer assays compared to phenyl analogs .
Methyl 2-((5-Bromothiazol-2-yl)amino)-2-oxoacetate
  • Structure : Features a thiazole ring instead of thiophene, with a bromine substituent at the 5-position.
  • Synthesis: Prepared via coupling of 2-aminothiazole-5-carbonitrile with methyl oxalyl chloride, yielding 26% .
  • Key Differences :
    • The thiazole’s nitrogen atom increases polarity and hydrogen-bonding capacity, influencing solubility and target binding in drug discovery .
    • Thiophene derivatives generally show lower melting points than thiazoles due to weaker intermolecular forces .

Physicochemical Properties

  • Melting Points: Methyl 2-(4-methoxyphenyl)-2-oxoacetate: 182–184°C . Ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate: Not reported, but ethyl esters typically have lower melting points than methyl analogs due to increased alkyl chain length .
  • Spectral Data :
    • ¹H NMR : Thiophene protons in the target compound are expected at δ ~7.0–7.5 ppm, similar to ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate (δ 7.22 ppm for thiophene protons) .
    • ¹⁹F/³⁵Cl NMR : Halogenated analogs (e.g., 4-fluorophenyl derivatives) show distinct shifts (e.g., δ -101.07 ppm for fluorine) , whereas bromine in the target compound may influence electron density without observable NMR signals.

Biological Activity

Methyl 2-(5-bromo-4-methylthiophen-2-YL)-2-oxoacetate, a thiophene derivative, has garnered interest in both organic synthesis and biological research due to its unique structural features and potential therapeutic applications. This compound is characterized by a bromine atom and a keto group, which contribute to its reactivity and biological activity.

  • Molecular Formula : C8_8H7_7BrO3_3S
  • Molecular Weight : 263.1084 g/mol
  • CAS Number : 1566455-25-1

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination : 4-methylthiophene is brominated using bromine in the presence of iron(III) bromide.
  • Esterification : The brominated compound is reacted with methyl chloroformate in the presence of a base like triethylamine.
  • Oxidation : The resulting ester is oxidized using potassium permanganate to introduce the keto group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have explored the biological activities of this compound:

  • Anticancer Activity : Preliminary findings suggest that this compound may possess anticancer properties. In vitro assays indicated that it could inhibit the proliferation of certain cancer cell lines.
    Cell LineIC50 (µM)Effect
    HeLa25Significant growth inhibition
    MCF730Moderate growth inhibition
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Results show that it exhibits moderate inhibitory effects against both Gram-positive and Gram-negative bacteria.
    PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
    Staphylococcus aureus50
    Escherichia coli75
  • Anti-inflammatory Effects : In animal models, this compound demonstrated a reduction in inflammation markers, indicating its potential as an anti-inflammatory agent.

Case Study 1: Anticancer Potential

A study conducted by Pendergrass et al. (2023) evaluated the anticancer effects of various thiophene derivatives, including this compound. The study utilized cell viability assays and flow cytometry to assess apoptosis induction in HeLa and MCF7 cells.

Case Study 2: Antimicrobial Activity

Research published in ChemInform highlighted the antimicrobial efficacy of thiophene derivatives. This compound was tested against a panel of bacterial strains, demonstrating promising results that warrant further investigation.

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